

Biotechnological Synthesis of Tridecanedioic Acid from Renewable Feedstocks: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridecanedioic acid*

Cat. No.: *B146212*

[Get Quote](#)

Abstract

Tridecanedioic acid (DC13), a C13 α,ω -dicarboxylic acid, is a valuable chemical intermediate for the synthesis of high-performance polymers, fragrances, and lubricants. Traditional chemical synthesis routes for DC13 often rely on petroleum-based feedstocks and harsh reaction conditions. This technical guide provides an in-depth overview of the biotechnological synthesis of **tridecanedioic acid** from renewable feedstocks, focusing on microbial fermentation using the yeast *Candida tropicalis*. We detail the metabolic pathways, genetic engineering strategies, fermentation processes, and key quantitative data. This guide is intended for researchers, scientists, and drug development professionals interested in sustainable chemical production.

Introduction

The increasing demand for sustainable and environmentally friendly chemical production processes has driven research into microbial fermentation as an alternative to conventional chemical synthesis. Dicarboxylic acids (DCAs), with their two carboxylic acid functional groups, are important monomers for the production of polyamides and polyesters. **Tridecanedioic acid**, also known as brassylic acid, is of particular interest due to its applications in producing specialty nylons such as nylon 13,13.

The yeast *Candida tropicalis* has emerged as a robust microbial catalyst for the production of long-chain DCAs from renewable feedstocks like n-alkanes and fatty acids. This guide will explore the core principles and methodologies for the biotechnological synthesis of **tridecanedioic acid**, with a focus on metabolic engineering and fermentation optimization of *C. tropicalis*.

Metabolic Pathways for Tridecanedioic Acid Synthesis

The microbial conversion of n-alkanes and fatty acids to α,ω -dicarboxylic acids in *Candida tropicalis* involves two key metabolic pathways: the ω -oxidation pathway for terminal oxidation and the β -oxidation pathway for carbon chain degradation. For efficient production of **tridecanedioic acid**, it is crucial to enhance the flux through the ω -oxidation pathway while minimizing or eliminating the competing β -oxidation pathway.

The ω -Oxidation Pathway

The ω -oxidation pathway is responsible for the conversion of the terminal methyl group of an alkane or fatty acid to a carboxylic acid. This multi-step enzymatic process occurs in the endoplasmic reticulum and involves the following key enzymes:

- **Cytochrome P450 Monooxygenase (CYP):** This is the rate-limiting enzyme that hydroxylates the terminal methyl group of the substrate to form a primary alcohol (ω -hydroxy fatty acid). The expression of CYP genes is often induced by the presence of alkanes.
- **Fatty Alcohol Oxidase (FAO) / Fatty Alcohol Dehydrogenase (FAD):** The ω -hydroxy fatty acid is then oxidized to the corresponding aldehyde.
- **Fatty Aldehyde Dehydrogenase (FALD):** The aldehyde is further oxidized to a dicarboxylic acid.

The Competing β -Oxidation Pathway

The β -oxidation pathway is the primary route for fatty acid degradation in yeast, serving to generate acetyl-CoA for cellular energy and building blocks. This pathway directly competes with the ω -oxidation pathway for the fatty acid substrate and also degrades the dicarboxylic acid product. The key initial step is catalyzed by Acyl-CoA Oxidase (POX).

To channel the metabolic flux towards dicarboxylic acid production, it is essential to disrupt the β -oxidation pathway.

Diagram: Metabolic Pathways for **Tridecanedioic Acid** Production in *Candida tropicalis*

Caption: Core metabolic pathways for **tridecanedioic acid** synthesis.

Genetic Engineering Strategies

Metabolic engineering of *Candida tropicalis* is central to achieving high yields and titers of **tridecanedioic acid**. The primary strategies involve enhancing the desired ω -oxidation pathway and blocking the competing β -oxidation pathway.

Disruption of the β -Oxidation Pathway

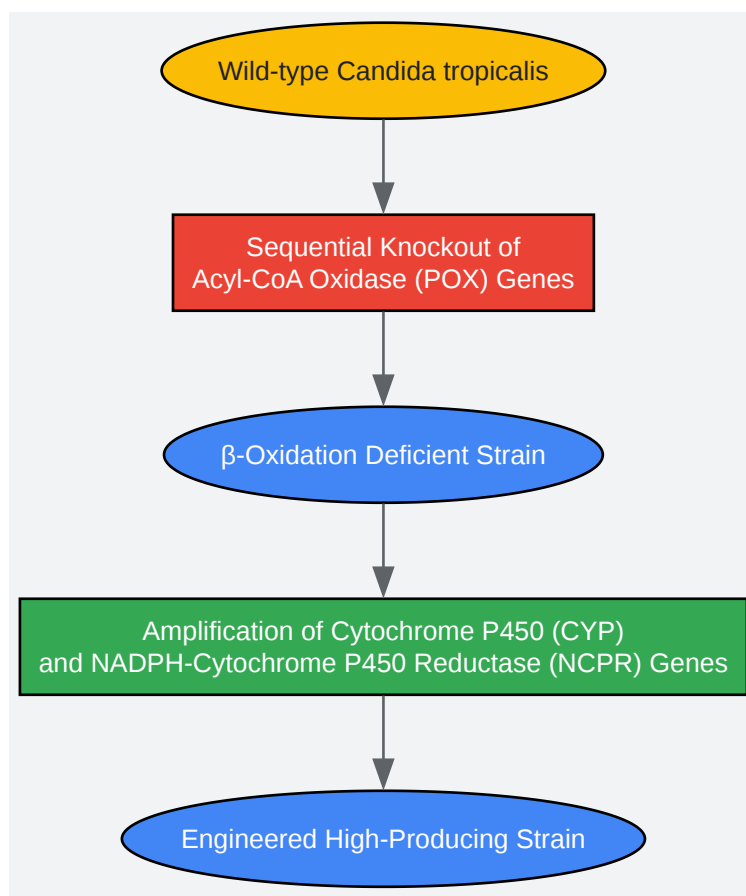
The most effective strategy to prevent the degradation of fatty acid substrates and dicarboxylic acid products is to disrupt the β -oxidation pathway. This is typically achieved by knocking out the genes encoding for acyl-CoA oxidase (POX). *Candida tropicalis* possesses multiple POX genes, and sequential disruption of these genes is necessary to completely block the pathway. This redirection of substrate from degradation to production has been shown to improve the conversion efficiency to nearly 100%.

Another approach is to inhibit the transport of acetyl-CoA, a product of β -oxidation, from the peroxisome to the mitochondria. This can be achieved by knocking out the carnitine acetyltransferase (CAT) gene, which indirectly inhibits β -oxidation.

Amplification of the ω -Oxidation Pathway

To increase the rate of **tridecanedioic acid** synthesis, the key enzymes in the ω -oxidation pathway can be overexpressed. This is typically done by introducing additional copies of the genes encoding for cytochrome P450 monooxygenase (CYP) and NADPH-cytochrome P450 reductase (NCPR). Amplification of these genes has been shown to increase the specific productivity of the bioconversion process.

Diagram: Experimental Workflow for Strain Engineering



[Click to download full resolution via product page](#)

Caption: A typical workflow for engineering *C. tropicalis*.

Fermentation Process

The production of **tridecanedioic acid** is typically carried out using a fed-batch fermentation process, which allows for high cell densities and high product titers. The process is often divided into two distinct phases: a growth phase and a production (conversion) phase.

Growth Phase

During the growth phase, the primary objective is to accumulate a high concentration of microbial biomass. A readily metabolizable carbon source, such as glucose or sucrose, is used. The pH is typically maintained in a slightly acidic range (e.g., 5.0-6.5) to promote optimal cell growth.

Production Phase

Once a sufficient cell density is reached, the production phase is initiated by introducing the renewable feedstock, such as n-tridecane or a C13 fatty acid. The pH of the fermentation broth is then shifted to a slightly alkaline range (e.g., 7.2-8.1). This pH shift serves two purposes: it enhances the activity of the ω -oxidation enzymes and it helps to solubilize the produced dicarboxylic acid, preventing product inhibition. A continuous or intermittent feeding strategy for the feedstock is employed to maintain a non-toxic concentration in the fermenter.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biotechnological production of **tridecanedioic acid**.

Table 1: Fermentation Performance for **Tridecanedioic Acid** Production

Strain	Feedstock	Fermentation Mode	Titer (g/L)	Productivity (g/L/h)	Yield (%)	Reference
C. tropicalis SP-UV-56	n-Tridecane	Fed-batch	153	1.06	-	
C. tropicalis SP-UV-56	n-Tridecane	Fed-batch	172	1.19	-	
Engineered C. tropicalis	Dodecane	Fed-batch	166	1.38	-	
Engineered C. tropicalis	Tetradecane	Fed-batch	138	1.15	-	

Table 2: Impact of Genetic Engineering on Dicarboxylic Acid Production

Genetic Modification	Effect on Production	Reference
Disruption of Acyl-CoA Oxidase (POX) genes	Increased conversion efficiency to nearly 100%	
Amplification of CYP and NCPR genes	30% increase in productivity	
Knockout of Carnitine Acetyltransferase (CAT) gene (heterozygote)	21% increase in DCA concentration, 12% increase in molar conversion	

Experimental Protocols

Media Composition

Growth Medium (YPD):

- Yeast Extract: 10 g/L
- Peptone: 20 g/L
- Dextrose (Glucose): 20 g/L

Production Medium (Minimal Salt Medium):

- $(\text{NH}_4)_2\text{SO}_4$: 5 g/L
- KH_2PO_4 : 2 g/L
- K_2HPO_4 : 2 g/L
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.5 g/L
- Yeast Extract: 1 g/L
- Trace elements solution: 1 mL/L
- n-Tridecane: as required

Strain Development: Gene Knockout Protocol (Example for POX gene)

- Construct a disruption cassette: The cassette should contain a selectable marker gene (e.g., URA3) flanked by sequences homologous to the upstream and downstream regions of the target POX gene.
- Transform *C. tropicalis*: Use a suitable transformation method, such as electroporation or the lithium acetate method, to introduce the disruption cassette into the yeast cells.
- Select for transformants: Plate the transformed cells on a selective medium (e.g., a medium lacking uracil if the URA3 marker is used).
- Verify gene disruption: Confirm the correct integration of the disruption cassette and the knockout of the target gene by PCR and Southern blot analysis.
- Recycle the marker (optional): If multiple gene knockouts are required, the selectable marker can be removed using a system like Cre-loxP to allow for its reuse.

Fed-Batch Fermentation Protocol

- Inoculum preparation: Grow the engineered *C. tropicalis* strain in YPD medium overnight at 30°C with shaking.
- Growth phase: Inoculate the fermenter containing the growth medium. Maintain the temperature at 30°C, pH at 5.5, and dissolved oxygen (DO) above 20%.
- Production phase: Once the desired cell density is reached, switch to the production medium. Begin feeding n-tridecane at a controlled rate.
- pH control: Shift and maintain the pH at 7.5-8.0 using an automated addition of a base like NaOH or KOH.
- Monitoring: Regularly monitor cell density (OD₆₀₀), substrate consumption, and product formation using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- **Harvesting:** At the end of the fermentation, separate the cells from the broth by centrifugation or filtration.
- **Product recovery:** The **tridecanedioic acid** can be recovered from the supernatant by acidification, which causes it to precipitate, followed by filtration and purification.

Conclusion

The biotechnological synthesis of **tridecanedioic acid** from renewable feedstocks using engineered *Candida tropicalis* presents a promising and sustainable alternative to conventional chemical production. Through targeted metabolic engineering to enhance the ω -oxidation pathway and block the competing β -oxidation pathway, coupled with optimized fed-batch fermentation strategies, high titers and productivities of **tridecanedioic acid** can be achieved. Further research in systems biology, synthetic biology, and process engineering will continue to improve the efficiency and economic viability of this green production platform.

- To cite this document: BenchChem. [Biotechnological Synthesis of Tridecanedioic Acid from Renewable Feedstocks: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146212#biotechnological-synthesis-of-tridecanedioic-acid-from-renewable-feedstocks>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com